molecular formula C7H16ClNO2 B13387406 (3S)-3-amino-5-methylhexanoic acid;hydron;chloride

(3S)-3-amino-5-methylhexanoic acid;hydron;chloride

Cat. No.: B13387406
M. Wt: 181.66 g/mol
InChI Key: NXVYPYHWONGEFQ-RGMNGODLSA-N
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Description

(3S)-3-amino-5-methylhexanoic acid;hydron;chloride is an organic compound with a specific stereochemistry It is characterized by the presence of an amino group, a methyl group, and a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-5-methylhexanoic acid;hydron;chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-5-methylhexanoic acid.

    Reaction Conditions: The reaction conditions often involve the use of hydron and chloride sources to form the desired compound. Common reagents include hydrochloric acid and other chlorinating agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-5-methylhexanoic acid;hydron;chloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-3-amino-5-methylhexanoic acid;hydron;chloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3S)-3-amino-5-methylhexanoic acid;hydron;chloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also act as a substrate or inhibitor for various enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(Aminomethyl)-5-methyl(3-2H)hexanoic acid: This compound has a similar structure but includes a deuterium atom.

    Quaternary Ammonium Compounds: These compounds share the presence of an amino group but differ in their overall structure and properties.

Uniqueness

(3S)-3-amino-5-methylhexanoic acid;hydron;chloride is unique due to its specific stereochemistry and the presence of both an amino group and a hexanoic acid backbone. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

(3S)-3-amino-5-methylhexanoic acid;hydron;chloride

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1

InChI Key

NXVYPYHWONGEFQ-RGMNGODLSA-N

Isomeric SMILES

[H+].CC(C)C[C@@H](CC(=O)O)N.[Cl-]

Canonical SMILES

[H+].CC(C)CC(CC(=O)O)N.[Cl-]

Origin of Product

United States

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